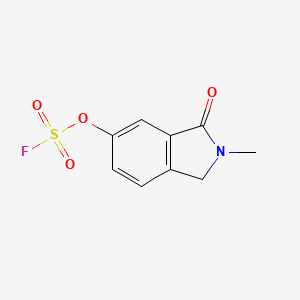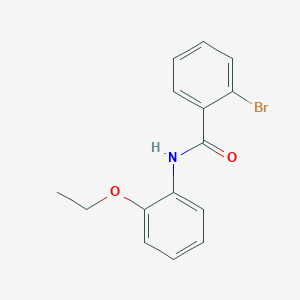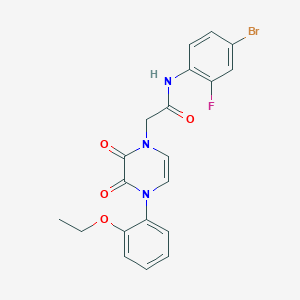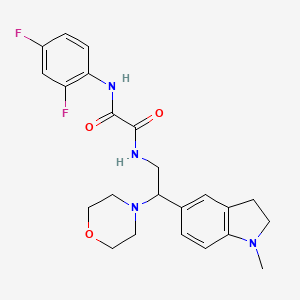![molecular formula C18H15Cl2N3O3 B2957461 3-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1-(2-methoxyphenyl)urea CAS No. 329701-55-5](/img/structure/B2957461.png)
3-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1-(2-methoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a methoxyphenyl group and a dichlorophenyl-substituted oxazole ring, making it a subject of study for its chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring through a cyclization reaction involving 2,6-dichlorobenzonitrile and an appropriate methyl ketone. The resulting oxazole intermediate is then reacted with 2-methoxyaniline under controlled conditions to form the final urea derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-throughput screening and automated synthesis to optimize reaction conditions and scale up the production.
化学反应分析
Types of Reactions
3-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce various reduced derivatives of the original compound.
科学研究应用
3-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1-(2-methoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1-(2-methoxyphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but is primarily used as a plasticizer.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar antimicrobial properties and are used in different contexts.
Uniqueness
3-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1-(2-methoxyphenyl)urea stands out due to its unique combination of a dichlorophenyl-substituted oxazole ring and a methoxyphenyl urea moiety. This structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-10-16(17(23-26-10)15-11(19)6-5-7-12(15)20)22-18(24)21-13-8-3-4-9-14(13)25-2/h3-9H,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLURLUGKPYQYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2957382.png)
![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)
![(2E)-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)

![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)

![5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2957394.png)
![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2957395.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2957396.png)

![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2957399.png)
![5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2957400.png)
![4-Methyl-2-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2957401.png)
